

A Biophysical and Methodological Guide to the Yersinia Invasin Protein

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Compound of Interest

Compound Name: *invasin*

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Abstract

The **invasin** protein of enteropathogenic Yersinia species is a critical virulence factor that facilitates the entry of bacteria into host cells. It functions by binding with high affinity to a subset of $\beta 1$ integrins on the cell surface, initiating a signaling cascade that leads to cytoskeletal rearrangements and bacterial uptake. This high-affinity interaction, which is approximately 100 times stronger than that of the natural ligand fibronectin, has made **invasin** a subject of intense study, not only for understanding host-pathogen interactions but also as a promising tool in biotechnology and drug development. This technical guide provides an in-depth overview of the core biophysical properties of **invasin**, including its structure, binding kinetics, and thermodynamics. Furthermore, it details the key experimental protocols used to characterize these properties and visualizes the complex signaling pathways and experimental workflows involved. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of **invasin**'s molecular mechanisms.

Structural Biophysics

The structural integrity of the **invasin** protein is fundamental to its function as a potent bacterial adhesin and invasion factor. High-resolution structural studies have provided critical insights into its architecture and the basis of its high-affinity interaction with host cell receptors.

Overall Architecture

Yersinia pseudotuberculosis **invasin** is a 986-residue outer membrane protein.[1] Its structure can be conceptually divided into two major parts: a C-terminal extracellular region responsible for host cell interaction and an N-terminal domain that anchors the protein to the bacterial outer membrane. The N-terminal ~500 amino acids are predicted to form a β -barrel structure, a common feature for outer membrane proteins, which serves to present the extracellular domains away from the bacterial surface.[1][2][3]

Extracellular Region

The crystal structure of the C-terminal 497 residues of **invasin** (Inv497) has been solved to a resolution of 2.3 Å.[4][5][6] This extracellular region forms a striking 180 Å-long rod-like structure composed of five distinct domains (D1-D5).[4][5] These domains adopt folding topologies that resemble immunoglobulin superfamily (IgSF) domains, though they lack the conserved disulfide bonds typical of IgSF members.[5] This elongated structure positions the binding domain far from the bacterial surface, allowing it to effectively engage with integrins on the host cell membrane.[2]

Parameter	Value	Reference
PDB ID	1CWV	[4][6]
Method	X-Ray Diffraction	[6]
Resolution	2.30 Å	[6]
R-Value Work	0.224	[6]
R-Value Free	0.274	[6]
Total Structure Weight	52.13 kDa	[6]
Modeled Residues	484	[6]

Table 1: Crystallographic Data
for *Y. pseudotuberculosis*
Invasin Extracellular Domain
(Inv497).

Integrin-Binding Domain

The minimal region of **invasin** required for integrin binding comprises the C-terminal 192 amino acids, which corresponds to domains D4 and D5.[1][2] The primary binding interface is located on the D5 domain, which adopts a C-type lectin-like domain (CTLD) fold.[7] A critical residue for this interaction is Aspartate-911 (D911), located in a surface-exposed loop.[8] **Invasin's** binding surface is notably different from that of fibronectin; it lacks the canonical Arg-Gly-Asp (RGD) motif and instead presents a broad, optimized surface that allows for a larger interaction interface with the integrin.[2][5] The spatial arrangement of key acidic residues, such as D811 and D911, is remarkably similar to that of key aspartates in fibronectin's RGD and synergy regions, suggesting a case of convergent evolution for integrin binding.[4][9]

Binding Properties and Thermodynamics

Invasin's ability to mediate bacterial entry is directly linked to its specific and high-affinity binding to host receptors. Understanding the quantitative aspects of this interaction is crucial for both mechanistic studies and therapeutic applications.

Integrin Specificity

Invasin does not bind to all integrins but shows a specific tropism for a subset of the $\beta 1$ integrin family. The confirmed receptors include $\alpha 3\beta 1$, $\alpha 4\beta 1$, $\alpha 5\beta 1$, $\alpha 6\beta 1$, and $\alpha V\beta 1$. [2][9] This specificity dictates which host cell types *Yersinia* can target, with a preference for M-cells in the Peyer's patches of the gut, which uniquely express these integrins on their apical surface.[10][11]

Binding Affinity and Kinetics

The binding affinity of **invasin** for its integrin receptors is significantly higher than that of natural ligands. Notably, its affinity for $\alpha 5\beta 1$ integrin is approximately 100-fold greater than that of fibronectin.[1][2][12] This high affinity is a key factor in **invasin's** ability to outcompete endogenous ligands and effectively trigger bacterial uptake. The importance of specific residues is highlighted by mutagenesis studies; for instance, mutating the critical D911 residue to alanine (D911A) reduces the binding affinity by about 100-fold.[8]

Parameter	Value / Observation	Method	Reference
Relative Affinity (Invasin vs. Fibronectin)	~100-fold higher for $\alpha 5\beta 1$	Cellular Adhesion/Binding Assays	[1][12]
D911A Mutant Affinity	~100-fold reduction vs. wild-type	In vitro Cellular Invasion Assay	[8]
Fibronectin Inhibition (K _i)	7.5×10^{-7} M	Competitive Binding Assay	[3]

Table 2: Quantitative
Binding and Stability
Data for Invasin.

Stability and Folding

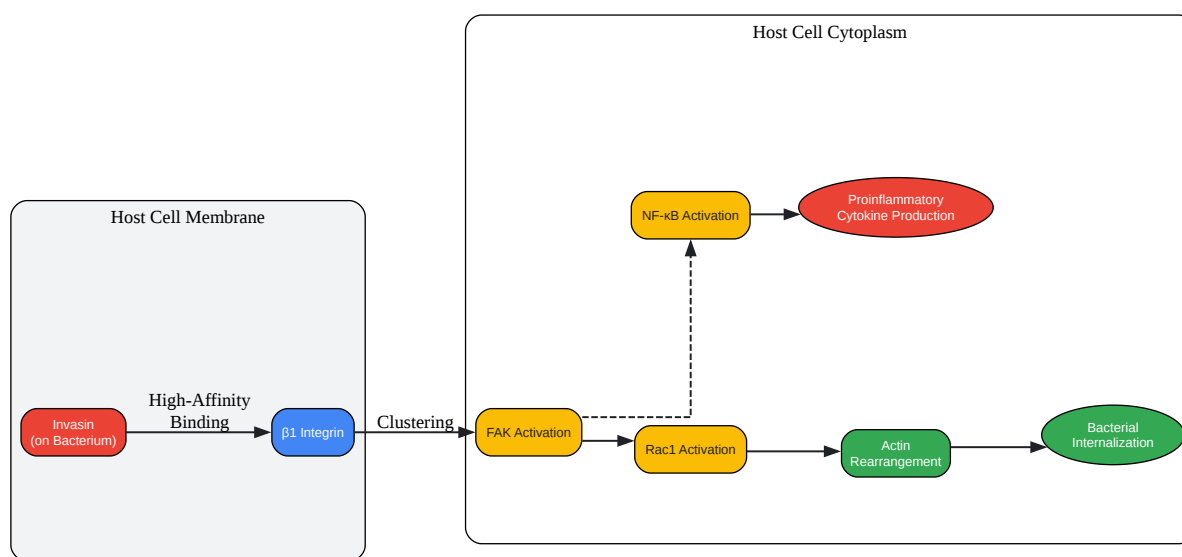
Studies on the folding and unfolding of **invasin** proteins have provided insights into their structural stability. The *E. coli* **invasin** homolog, IbeA, has been shown to unfold through a partially unfolded intermediate state with characteristics of a molten globule.[13] This state, observed under acidic conditions, retains significant secondary structure but lacks a fixed tertiary structure.[13] The unfolding process induced by guanidine hydrochloride is non-cooperative, suggesting the presence of multiple domains with different stabilities.[13] The kinetics of protein folding and unfolding can be investigated using techniques like circular dichroism, fluorescence spectroscopy, and pulse proteolysis.[13][14][15]

Mechanism of Action: Invasin-Mediated Signaling

Invasin binding to $\beta 1$ integrins initiates a "zipper" mechanism of internalization, which involves a well-orchestrated host cell signaling cascade.[16] This process is essential for the engulfment of the bacterium by the non-phagocytic host cell.

The binding of multivalent **invasin** on the bacterial surface leads to the clustering of integrin receptors.[2][17] This clustering triggers the activation of Focal Adhesion Kinase (FAK) and other protein tyrosine kinases.[17] Downstream signaling involves the activation of small GTP-binding proteins, particularly Rac1, which in turn stimulates a reorganization of the actin cytoskeleton.[11][17][18] This results in the formation of pseudopods that progressively envelop

the bacterium, leading to its internalization within an endocytic vacuole.[18] In addition to mediating invasion, this signaling pathway can also activate the transcription factor NF- κ B, leading to the production of proinflammatory cytokines and chemokines, which contributes to the host's inflammatory response.[11]



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Invasin-mediated signaling pathway leading to bacterial uptake and inflammation.

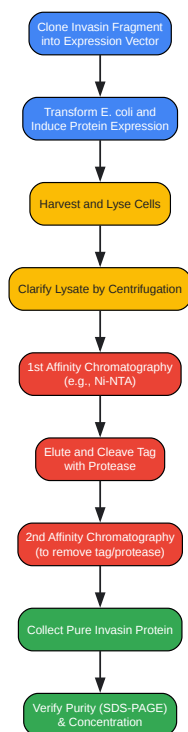
Key Experimental Protocols

Characterizing the biophysical properties of **invasin** requires a range of molecular biology, biochemical, and cell-based assays. Below are methodologies for key experiments.

Recombinant Invasin Expression and Purification

This protocol describes a common method for producing soluble, C-terminal fragments of **invasin** (e.g., Inv192 or Inv497) for in vitro studies.[\[19\]](#)[\[20\]](#)

- Cloning: The DNA sequence encoding the desired **invasin** fragment is cloned into an E. coli expression vector, such as pMalC2x, which adds a cleavable N-terminal Maltose-Binding Protein (MBP) tag for solubility and purification. A His-tag can also be added for an additional purification step.[\[19\]](#)
- Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21). Protein expression is induced in the bacterial culture, typically using IPTG.
- Lysis: Bacterial cells are harvested by centrifugation and lysed using sonication or high-pressure homogenization in a buffer containing protease inhibitors.
- Affinity Chromatography (Step 1): The soluble lysate is clarified by centrifugation and passed over an amylose resin column (for MBP-tags) or a Ni-NTA column (for His-tags). The fusion protein binds to the resin while other proteins are washed away.
- Tag Cleavage: The purified fusion protein is eluted and incubated with a specific protease (e.g., HRV-3C protease) to cleave the tag from the **invasin** fragment.[\[19\]](#)[\[20\]](#)
- Affinity Chromatography (Step 2): The cleavage reaction mixture is passed back over the affinity column to remove the cleaved tag and the protease (which is often also tagged).
- Final Purification & Verification: The flow-through containing the purified **invasin** fragment is collected. Purity is assessed by SDS-PAGE, and protein concentration is determined using spectrophotometry (A280) or a colorimetric assay (e.g., BCA).



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Workflow for the expression and purification of recombinant **invasin** fragments.

In Vitro Integrin Binding Assay (ELISA-based)

This assay quantitatively measures the binding of purified **invasin** to a specific integrin.[8]

- Coating: Purified recombinant human integrin (e.g., $\alpha 5 \beta 1$) is diluted in PBS and coated onto the wells of a high-binding 96-well plate overnight at 4°C.
- Blocking: The wells are washed with a wash buffer (e.g., HEPES-buffered saline with Tween-20 and MnCl_2) and then blocked with a blocking solution (e.g., 2% BSA or 5% milk in wash

buffer) for 1-2 hours at room temperature to prevent non-specific binding. MnCl_2 is often essential to maintain the active conformation of the integrin.[8]

- **Binding:** Serial dilutions of the purified **invasin** fragment are added to the wells and incubated for 1-2 hours.
- **Primary Antibody:** After washing, a primary antibody that specifically recognizes the **invasin** protein (or its tag) is added to the wells and incubated.
- **Secondary Antibody:** After another wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody is added.
- **Detection:** The wells are washed a final time, and a colorimetric HRP substrate (e.g., TMB) is added. The reaction is stopped with an acid solution.
- **Analysis:** The absorbance is read at the appropriate wavelength (e.g., 450 nm) using a plate reader. The signal intensity is proportional to the amount of bound **invasin**.

Cellular Invasion Assay

This functional assay measures the ability of **invasin** to mediate the entry of bacteria into cultured mammalian cells.[21][22]

- **Cell Culture:** A suitable mammalian cell line (e.g., Caco-2, HEP-2) is seeded into 24-well plates and grown to confluency.
- **Bacterial Culture:** An *E. coli* or *S. aureus* strain engineered to express the desired **invasin** variant on its surface is grown to the mid-logarithmic phase.[22]
- **Infection:** The cultured mammalian cells are washed, and fresh medium is added. The **invasin**-expressing bacteria are then added to the wells at a specific multiplicity of infection (MOI). The plates are centrifuged briefly to bring the bacteria into contact with the cells and then incubated for 1-2 hours to allow for invasion.
- **Gentamicin Protection:** The medium is removed, and the cells are washed. A fresh medium containing a high concentration of an antibiotic that cannot penetrate eukaryotic cells (e.g., gentamicin) is added. This step kills all extracellular bacteria, leaving only the internalized bacteria viable.

- **Cell Lysis:** After incubation with the antibiotic, the cells are washed again and then lysed with a mild detergent (e.g., Triton X-100) to release the intracellular bacteria.
- **Quantification:** The lysate is serially diluted and plated on agar plates. The number of colony-forming units (CFUs) is counted after overnight incubation, which represents the number of viable internalized bacteria.

Applications in Research and Drug Development

The unique biophysical properties of **invasin** have made it a valuable tool beyond the study of pathogenesis.

- **Targeted Drug and Gene Delivery:** The high affinity and specificity of **invasin** for $\beta 1$ integrins, which are overexpressed on M-cells, make it an attractive targeting ligand for oral delivery systems.[\[10\]](#) **Invasin** or its binding domain can be coupled to nanoparticles, liposomes, or viral vectors to facilitate their uptake through the gut epithelium.
- **Integrin Biology Research:** As a high-affinity ligand, **invasin** is a powerful tool for probing integrin function, studying signaling pathways, and investigating the mechanics of cell adhesion.[\[17\]](#)
- **Advanced Cell Culture:** Recombinant **invasin** has recently been shown to be an effective, defined, and animal-free substrate for the long-term 2D culture of primary epithelial organoid sheets.[\[19\]](#)[\[20\]](#)[\[23\]](#) It activates the necessary integrin signaling to support cell adhesion, proliferation, and differentiation, offering a powerful alternative to complex, undefined matrices like Matrigel.[\[19\]](#)[\[23\]](#)

Conclusion

The *Yersinia* **invasin** protein is a sophisticated molecular machine that has evolved for highly efficient interaction with host cell integrins. Its biophysical properties—a rigid, elongated structure, a non-canonical but highly optimized binding interface, and an exceptionally high binding affinity—are precisely tuned to its function of mediating bacterial invasion. A thorough understanding of these properties, facilitated by the experimental protocols detailed herein, not only illuminates fundamental aspects of infectious disease but also unlocks the potential of **invasin** as a versatile tool for advancing biotechnology and therapeutic development.

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